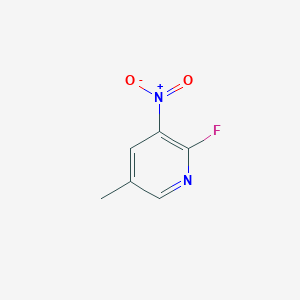

2-Fluoro-5-methyl-3-nitropyridine

Description

Structure

2D Structure

Propriétés

IUPAC Name |

2-fluoro-5-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASVTBZQAKGYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496865 | |

| Record name | 2-Fluoro-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19346-44-2 | |

| Record name | 2-Fluoro-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Fluoro-5-methyl-3-nitropyridine (CAS: 19346-44-2): A Versatile Intermediate in Pharmaceutical Synthesis

Abstract

2-Fluoro-5-methyl-3-nitropyridine, identified by CAS number 19346-44-2, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its molecular architecture, featuring a pyridine ring strategically substituted with fluorine, methyl, and nitro groups, renders it a highly versatile building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1][2] The presence of an electron-withdrawing nitro group and a labile fluorine atom makes the compound particularly susceptible to nucleophilic aromatic substitution, providing a gateway to a diverse array of functionalized pyridine derivatives.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, synthetic applications, and safety protocols, tailored for researchers and professionals in the field of drug discovery.

Chemical and Physical Properties

This compound is typically a white crystalline powder.[2] Its unique substitution pattern significantly influences its physical and chemical characteristics, which are critical for its application as a pharmaceutical intermediate.[1][2] The fluorine atom can enhance metabolic stability, lipophilicity, and bioavailability in derivative molecules, while the nitro group serves as a versatile handle for further chemical transformations.[1]

A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Identifiers | ||

| CAS Number | 19346-44-2 | [1][3][4][5] |

| Molecular Formula | C6H5FN2O2 | [2][3][4][5] |

| Molecular Weight | 156.11 g/mol | [1][6] |

| InChI Key | MASVTBZQAKGYJA-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD09475421 | [3][4][7] |

| Physical Properties | ||

| Appearance | White crystalline powder | [2] |

| Boiling Point | 276.2 °C at 760 mmHg | [2][3] |

| Density | 1.357 g/cm³ | [2][3] |

| Flash Point | 120.8 °C | [3] |

| Refractive Index (ND20) | 1.533 | [3] |

Table 1: Chemical Identifiers and Physical Properties

Reactivity and Reaction Mechanisms

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr).[1] The pyridine ring is electron-deficient, and this effect is greatly amplified by the strong electron-withdrawing nature of the nitro group. This activation facilitates the displacement of the fluorine atom at the C-2 position by a wide range of nucleophiles.[1]

The fluorine atom serves as an excellent leaving group due to its high electronegativity, which polarizes the carbon-fluorine bond.[1] Common nucleophiles such as primary and secondary amines readily displace the fluorine to yield 2-amino-5-methyl-3-nitropyridine derivatives.[1] The reaction proceeds via a two-step mechanism involving the formation of a stabilized, negatively charged intermediate known as a Meisenheimer complex.[1]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Applications in Research and Drug Development

This compound is a crucial precursor for synthesizing APIs across various therapeutic areas, including anti-inflammatory, antibacterial, and antiviral medications.[2] The ability to easily introduce diverse functionalities via SNAr reactions allows chemists to generate extensive libraries of compounds for screening and lead optimization.[1][2]

Notably, this scaffold is integral to the development of potent inhibitors for various therapeutic targets.[1] For example, derivatives have been investigated as inhibitors of Janus kinase 2 (JAK2), a key target in myeloproliferative disorders, and urease, which is relevant for treating gastric diseases caused by Helicobacter pylori.[1]

Caption: Application of this compound in a drug discovery workflow.

Experimental Protocols

While specific protocols for this compound are proprietary, a representative procedure for a nucleophilic substitution reaction can be extrapolated from general methods for analogous compounds.[8][9] The following protocol describes a general method for the reaction with a piperazine derivative.

Representative Protocol: Synthesis of tert-butyl 4-(5-methyl-3-nitropyridin-2-yl)piperazine-1-carboxylate [8]

-

Materials:

-

This compound

-

tert-butyl piperazine-1-carboxylate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

-

Procedure:

-

To a solution of tert-butyl piperazine-1-carboxylate (1.1 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).

-

Stir the suspension at room temperature (20 °C).

-

Add a solution of this compound (1.0 equivalent) dropwise to the reaction mixture.

-

Allow the reaction to stir at 20 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material using column chromatography on silica gel to yield the desired product.

-

Caption: A representative workflow for a nucleophilic substitution reaction.

Spectroscopic Data

Structural elucidation and purity assessment of this compound and its derivatives rely on standard spectroscopic techniques. Although specific spectral data is not publicly available, Table 2 outlines the expected information from key analytical methods.

| Technique | Expected Information |

| ¹H NMR | Provides information on the number of different types of protons and their neighboring environments. Expect signals corresponding to the two aromatic protons on the pyridine ring and the protons of the methyl group. |

| ¹³C NMR | Shows the number of unique carbon environments. Signals for the five carbons of the pyridine ring and the methyl carbon would be expected. |

| ¹⁹F NMR | A single resonance is expected, confirming the presence of the fluorine atom. Its chemical shift would be indicative of its electronic environment. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming the molecular formula.[10] Fragmentation patterns can provide structural clues.[10] |

| Infrared (IR) Spectroscopy | Identifies characteristic functional groups.[11] Key absorbances would include C-F stretches, aromatic C-H and C=C stretches, and strong asymmetric and symmetric stretches for the NO₂ group. |

Table 2: Spectroscopic Data Interpretation

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.[3]

| Hazard Class | Description | Precautionary Measures |

| Corrosive | May cause skin and eye irritation or burns.[3][12] | Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or fume hood. |

| Irritant | May cause irritation to the skin, eyes, and respiratory system.[6][12] | Avoid inhalation of dust or vapors.[12] Ensure adequate ventilation. |

| Storage | General | Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] |

Table 3: Hazard Identification and Safety Information

Conclusion

This compound is a high-value chemical intermediate with significant utility in pharmaceutical research and development. Its well-defined reactivity, centered on nucleophilic aromatic substitution, provides a reliable and versatile platform for the synthesis of diverse heterocyclic compounds. The strategic placement of its functional groups allows medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties, making it a key building block in the creation of novel therapeutics, particularly kinase and urease inhibitors. Proper handling and an understanding of its chemical properties are essential for its safe and effective use in the laboratory.

References

- 1. This compound|CAS 19346-44-2 [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. synchem.de [synchem.de]

- 5. chemshuttle.com [chemshuttle.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 19346-44-2 [sigmaaldrich.com]

- 8. 57260-71-6 | N-Boc-piperazine | Venetoclax | Ambeed.com [ambeed.com]

- 9. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lehigh.edu [lehigh.edu]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 2-Fluoro-5-methyl-3-nitropyridine

Disclaimer: Publicly available experimental data on the specific physicochemical properties of 2-Fluoro-5-methyl-3-nitropyridine (CAS Number: 19346-44-2) is limited. The information presented in this guide includes fundamental molecular attributes and generalized, detailed experimental protocols for determining key physicochemical properties relevant to researchers, scientists, and drug development professionals. Data for related isomers exists but should not be used as a direct substitute due to significant potential for variation.

Core Compound Properties

This compound is a fluorinated heterocyclic compound utilized as a versatile synthon in modern organic synthesis, particularly in the development of bioactive molecules.[1] Its structure, featuring a pyridine ring functionalized with fluorine, methyl, and nitro groups, allows for diverse chemical modifications, making it a valuable intermediate for drug discovery and development.[1] The fluorine atom can influence lipophilicity and metabolic stability, while the reducible nitro group serves as a handle for further synthetic manipulation, such as accessing amino derivatives or facilitating nucleophilic aromatic substitution.[1]

| Property | Data | Reference |

| Molecular Formula | C₆H₅FN₂O₂ | [2] |

| Molecular Weight | 156.11 g/mol | [1][2] |

| CAS Number | 19346-44-2 | [1] |

| IUPAC Name | This compound | |

| Predicted XLogP3 | 1.5 | [2] |

| Predicted Boiling Point | 265.7 ± 35.0 °C | [2] |

| Predicted Density | 1.357 ± 0.06 g/cm³ | [2] |

| Predicted Flash Point | 114.5 ± 25.9 °C | [2] |

Note: Boiling point, density, and flash point data are predicted values for the related isomer 2-Fluoro-3-methyl-5-nitropyridine (CAS 19346-46-4) and should be used with caution.

Experimental Protocols

The following sections detail standard laboratory procedures for determining the principal physicochemical properties of a solid organic compound like this compound.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation: Ensure the compound is completely dry. Place a small amount of the finely powdered solid onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it on a hard surface to cause the solid to fall to the closed end, packing it to a height of 1-2 mm.

-

Apparatus Setup: Turn on the melting point apparatus and set the initial heating rate. For an unknown compound, a rapid initial determination can be performed to find an approximate melting point. For a precise measurement, the starting temperature should be set to about 15-20°C below the expected melting point.

-

Measurement: Insert the capillary tube into the sample holder of the apparatus. Observe the sample through the magnifying lens.

-

Data Recording: Heat the sample rapidly at first, then slow the rate of heating to 1-2°C per minute as the temperature approaches the expected melting point. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the compound's melting point.

-

Cooling: After the determination, turn off the apparatus and allow the heating block to cool before the next measurement.

Workflow for Melting Point Determination

Caption: General workflow for determining the melting point of a solid compound.

Determination of Solubility

Solubility is determined by observing the amount of a solute that can dissolve in a given amount of a solvent at a specific temperature.

Methodology: Shake-Flask Method

-

Preparation: Add a precisely weighed excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, thermostatted flask or vial.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is used for this purpose.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid using centrifugation followed by filtration through a fine-porosity filter (e.g., 0.22 µm PTFE or PVDF) to ensure no solid particles are present in the sample.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of the compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or mol/L.

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. It is the pH at which the compound is 50% ionized.

Methodology: Potentiometric Titration

-

Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-10 mM) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if solubility is low. Ensure the total volume is sufficient for the pH electrode and titrant dispenser to be immersed.

-

Apparatus Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10). Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C).

-

Titration: While stirring the solution, add small, precise increments of a standardized titrant (a strong acid like HCl for a basic compound, or a strong base like NaOH for an acidic compound).

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH value at the half-equivalence point, which is the point where half of the compound has been neutralized. This point corresponds to the flattest region of the buffer zone in the titration curve. For more precise results, the inflection point of the first derivative of the curve can be used to locate the equivalence point.

Logical Flow for pKa Determination

Caption: Process for determining pKa via potentiometric titration.

Determination of logP

The partition coefficient (P), or its logarithm (logP), measures a compound's lipophilicity by quantifying its differential solubility in a biphasic system of a nonpolar solvent and an aqueous solvent.

Methodology: Shake-Flask Method (OECD 107)

-

System Preparation: The two immiscible phases, typically n-octanol (nonpolar) and a buffered aqueous solution (e.g., PBS at pH 7.4), are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. The final concentration should be low enough to avoid saturation in either phase.

-

Partitioning: Add a small aliquot of the stock solution to a flask containing known volumes of the pre-saturated n-octanol and aqueous buffer. Seal the flask and shake it at a constant temperature until equilibrium is reached (typically 1 to 24 hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol layer ([organic]) and the aqueous layer ([aqueous]) using a suitable analytical technique like HPLC-UV or LC-MS.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the two concentrations: P = [organic] / [aqueous]. The logP is then calculated as the base-10 logarithm of P.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-5-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoro-5-methyl-3-nitropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This document details plausible synthetic routes, experimental protocols, and characterization data based on established chemical principles and analogous compounds.

Compound Overview

This compound (CAS No. 19346-44-2) is a substituted pyridine derivative containing a fluorine atom at the 2-position, a methyl group at the 5-position, and a nitro group at the 3-position.[1][2] The presence of these functional groups makes it a versatile building block in organic synthesis. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the fluorine atom can modulate the physicochemical properties of derivative compounds, such as lipophilicity and metabolic stability.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19346-44-2 | [1] |

| Molecular Formula | C6H5FN2O2 | [2] |

| Molecular Weight | 156.11 g/mol | [1] |

| Predicted XlogP | 1.5 | [2] |

| Predicted Boiling Point | 265.7 ± 35.0 °C | [3] |

| Predicted Density | 1.357 ± 0.06 g/cm³ | [3] |

Synthetic Routes

Route A: Nitration of 2-Fluoro-5-methylpyridine

This approach involves the direct nitration of a 2-fluoro-5-methylpyridine precursor. The key challenge in this route is controlling the regioselectivity of the nitration to favor the desired 3-nitro isomer.

References

Spectroscopic and Experimental Data for 2-Fluoro-5-methyl-3-nitropyridine: A Technical Overview

For researchers, scientists, and professionals in drug development, access to comprehensive spectroscopic data is crucial for the identification, characterization, and quality control of chemical compounds. This technical guide addresses the available spectroscopic information for 2-Fluoro-5-methyl-3-nitropyridine (CAS No. 19346-44-2), a key intermediate in pharmaceutical and agrochemical synthesis.

While this compound is commercially available and its utility as a synthetic building block is recognized, a thorough search of scientific literature and chemical databases has revealed a notable absence of publicly available, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). Although predicted data and information on similar compounds exist, this guide will focus on the information that can be definitively cited.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 19346-44-2 |

| Molecular Formula | C₆H₅FN₂O₂ |

| Molecular Weight | 156.11 g/mol |

Spectroscopic Data

As of the latest search, no peer-reviewed scientific articles or publicly accessible databases contain the experimental ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) data for this compound. While predicted mass spectral data is available, it is not a substitute for experimentally derived results.

This lack of available data presents a significant challenge for researchers. The synthesis of this compound has been referenced in the context of creating more complex molecules, but the detailed characterization data from these syntheses has not been made publicly available.

Experimental Protocols

The absence of published experimental spectroscopic data for this compound means that there are no specific, citable experimental protocols for how such data would be obtained for this particular molecule. However, standard methodologies for spectroscopic analysis of organic compounds would apply. A general workflow for the acquisition of such data is outlined below.

The logical flow for the characterization of a synthesized compound like this compound would typically follow the sequence illustrated in the diagram below. This process ensures the identity and purity of the compound before its use in further synthetic steps.

Figure 1: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

For researchers and professionals in drug development, the current lack of publicly available, experimentally verified spectroscopic data for this compound is a significant information gap. While the compound is available for purchase, any user would need to perform their own comprehensive spectroscopic analysis to confirm its identity and purity before use. The general methodologies for obtaining NMR, IR, and MS data are well-established, but specific experimental parameters for this compound are not documented in the literature. It is recommended that any laboratory synthesizing or utilizing this compound for the first time undertake a full suite of spectroscopic analyses to establish a baseline for future work.

Lack of Publicly Available Quantitative Solubility Data for 2-Fluoro-5-methyl-3-nitropyridine Prevents Comprehensive Analysis

A thorough investigation of scientific literature and chemical databases reveals a significant gap in the publicly available quantitative solubility data for 2-Fluoro-5-methyl-3-nitropyridine in common organic solvents. While general physical properties for this compound and its analogs are documented, specific solubility values (e.g., in g/L or mol/L) at various temperatures are not readily accessible. This absence of specific data precludes the creation of a detailed quantitative comparison table as initially requested.

This technical guide, therefore, shifts focus from presenting existing data to providing a robust framework for researchers, scientists, and drug development professionals to determine and analyze the solubility of this compound. The following sections outline standardized experimental protocols for solubility determination and provide a logical workflow for such studies, in line with the core requirements of a technical whitepaper.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in chemical process development and pharmaceutical research. The following are standard methodologies that can be employed to quantify the solubility of this compound in a range of organic solvents.

Isothermal Gravimetric Method

This classical and reliable method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution by mass.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or vial

Procedure:

-

An excess amount of this compound is added to a known volume or mass of the chosen organic solvent in a sealed container.

-

The mixture is agitated in a thermostatically controlled shaker or water bath at a constant temperature until equilibrium is reached. The time to reach equilibrium should be determined experimentally (typically 24-72 hours).

-

Once equilibrium is achieved, the suspension is allowed to settle.

-

A known volume of the supernatant saturated solution is carefully withdrawn using a pre-weighed syringe and filtered through a membrane filter compatible with the solvent to remove any undissolved solid.

-

The clear, saturated filtrate is transferred to a pre-weighed evaporating dish.

-

The solvent is evaporated under controlled conditions (e.g., in a fume hood or under reduced pressure) until a constant weight of the dissolved solid is obtained.

-

The mass of the dissolved this compound is determined by subtracting the weight of the empty dish from the final weight.

-

The solubility is then calculated in terms of mass per volume or mass per mass of the solvent.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive and accurate method for determining solubility, especially for compounds that are sparingly soluble or when only small amounts of material are available.

Materials:

-

This compound

-

Selected organic solvents

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Mobile phase

-

Volumetric flasks and pipettes

Procedure:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in a suitable solvent (ideally the mobile phase). These standards are then injected into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Preparation: Saturated solutions are prepared as described in the isothermal gravimetric method (steps 1-3).

-

Analysis: A known volume of the clear, filtered saturated solution is accurately diluted with the mobile phase to a concentration that falls within the range of the calibration curve.

-

The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is recorded.

-

The concentration of the diluted sample is determined from the calibration curve.

-

The original concentration in the saturated solution is then calculated by taking the dilution factor into account. This value represents the solubility of the compound in the test solvent at the experimental temperature.

Data Presentation

While specific data for this compound is unavailable, the following table structure is recommended for presenting experimentally determined solubility data for clear comparison.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| e.g., Ethanol | e.g., 25 | Value | Value | e.g., Gravimetric |

| e.g., Methanol | e.g., 25 | Value | Value | e.g., HPLC |

| e.g., Acetone | e.g., 25 | Value | Value | e.g., Gravimetric |

| e.g., Ethyl Acetate | e.g., 25 | Value | Value | e.g., HPLC |

Visualizations

The following diagrams illustrate the logical workflow for determining and analyzing the solubility of a compound like this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship diagram for solubility testing of a chemical compound.

Stability and Storage of 2-Fluoro-5-methyl-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoro-5-methyl-3-nitropyridine, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in downstream applications, ultimately impacting the safety and efficacy of the final drug product.

Overview of this compound

This compound is a substituted pyridine derivative with the chemical formula C₆H₅FN₂O₂. Its structure, featuring a fluorine atom, a methyl group, and a nitro group on the pyridine ring, makes it a versatile building block in the synthesis of complex pharmaceutical compounds. The presence of these functional groups also influences its chemical stability and dictates the necessary precautions for its handling and storage.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, it is imperative to adhere to the following storage and handling guidelines, as compiled from safety data sheets and product information from various suppliers.

General Storage Recommendations:

-

Temperature: Store in a cool, dry place.[1][2][3] Refrigeration may be advisable for long-term storage to minimize the potential for thermal degradation.

-

Atmosphere: Store in a well-ventilated area.[1][2][3] For enhanced stability, particularly for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

-

Container: Keep the container tightly closed to prevent the ingress of moisture.[1][2][3]

-

Light Exposure: Protect from light.[4] Many nitroaromatic compounds are light-sensitive and can undergo photodegradation.

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.

Handling Precautions:

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Stability Profile and Potential Degradation Pathways

While specific, quantitative stability data for this compound is not extensively available in the public domain, an understanding of its chemical structure allows for the prediction of potential degradation pathways. Forced degradation studies are essential to systematically investigate these pathways.[5][6] The primary degradation routes for this compound are anticipated to be hydrolysis, photodegradation, and thermal decomposition.

A plausible degradation pathway for this compound is illustrated below. This pathway is hypothetical and would require experimental validation.

Caption: Hypothetical degradation pathways for this compound.

Data Presentation for Stability Studies

Quantitative data from stability and forced degradation studies should be presented in a clear and organized manner to facilitate analysis and comparison. The following table provides a template for summarizing such data.

| Stress Condition | Parameters | Duration | Assay Results (% Purity) | Degradants Formed (% Peak Area) | Mass Balance (%) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24, 48, 72 h | |||

| Base Hydrolysis | 0.1 M NaOH, RT | 2, 4, 8 h | |||

| Oxidative | 3% H₂O₂, RT | 24, 48, 72 h | |||

| Thermal | 80°C, solid state | 1, 3, 7 days | |||

| Photolytic | ICH Option 2 | - |

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on this compound. These protocols are based on ICH guidelines and common industry practices and should be optimized for the specific compound and analytical methods used.[7][8]

General Procedure

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject aliquots of the stock solution or solid compound to the stress conditions outlined below.

-

Time Points: Sample the stressed solutions at appropriate time intervals.

-

Neutralization/Quenching: Neutralize acidic and basic samples before analysis. Dilute samples as needed.

-

Analysis: Analyze the samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

-

Control Samples: Analyze unstressed control samples (stored at recommended conditions) at each time point for comparison.

Specific Stress Conditions

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid.

-

Incubate the solution at an elevated temperature (e.g., 60-80°C).

-

At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of base.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide.

-

Keep the solution at room temperature or a slightly elevated temperature.

-

At each time point, withdraw an aliquot and neutralize with an equivalent amount of acid.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).

-

Keep the solution at room temperature and protected from light.

-

At each time point, withdraw an aliquot for analysis.

-

-

Thermal Degradation (Dry Heat):

-

Place the solid compound in a controlled temperature oven (e.g., 80°C).

-

At each time point, remove a sample, allow it to cool, and prepare a solution for analysis.

-

-

Photostability:

-

Expose the compound (both in solid state and in solution) to light in a photostability chamber according to ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analyze the samples after the exposure period. A dark control sample should be stored under the same conditions but protected from light.

-

Experimental Workflow

The following diagram illustrates a typical workflow for conducting stability and forced degradation studies.

References

- 1. innospk.com [innospk.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Reactivity of the Fluorine Atom in 2-Fluoro-5-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the reactivity of the fluorine atom in 2-Fluoro-5-methyl-3-nitropyridine, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document elucidates the underlying principles governing its reactivity, focusing on Nucleophilic Aromatic Substitution (SNAr) reactions. Detailed experimental protocols, quantitative data from analogous systems, and visual diagrams of reaction mechanisms and workflows are presented to equip researchers and drug development professionals with the necessary knowledge for the effective utilization of this versatile synthon.

Introduction: The Chemical Significance of this compound

This compound is a strategically important molecule in the design and synthesis of novel therapeutic agents and functional materials. The pyridine core is a prevalent motif in numerous biologically active compounds. The substituents on this particular scaffold impart a unique reactivity profile. The fluorine atom at the 2-position, activated by the strongly electron-withdrawing nitro group at the 3-position, serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of functional groups, making it a valuable intermediate for creating diverse molecular libraries. The methyl group at the 5-position, while having a modest deactivating effect, provides an additional point for molecular recognition and can influence the physicochemical properties of the final compounds.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for the fluorine atom in this compound is through the Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is characteristic of electron-deficient aromatic systems bearing a good leaving group.

The SNAr Mechanism

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bonded to the fluorine. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the electron-withdrawing nitro group and the pyridine ring nitrogen.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which is a good leaving group.

The high electronegativity of the fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Generally, for SNAr reactions on halopyridines, the reactivity order is F > Cl > Br > I, highlighting the advantage of using 2-fluoropyridines for these transformations.

The Nitro Group's Decisive Role in the Reactivity of 2-Fluoro-5-methyl-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of the nitro group in dictating the chemical reactivity of 2-Fluoro-5-methyl-3-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and drug development due to the unique interplay of its substituents. The strong electron-withdrawing nature of the nitro group, in concert with the fluorine atom, renders the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr), making it a valuable precursor for the synthesis of a wide range of biologically active molecules. This document consolidates quantitative data on its reactivity, details key experimental protocols, and presents visual representations of reaction mechanisms and synthetic pathways.

Introduction

This compound is a key intermediate in modern organic synthesis, particularly in the pharmaceutical industry. The strategic placement of a nitro group, a fluorine atom, and a methyl group on the pyridine ring imparts a unique reactivity profile that is central to its utility. The nitro group, a potent electron-withdrawing substituent, plays a pivotal role in activating the molecule for nucleophilic attack, while the fluorine atom serves as an excellent leaving group. This guide will explore the fundamental principles governing the reactivity of this compound, with a specific focus on the multifaceted influence of the nitro group.

The Dominant Influence of the Nitro Group on Reactivity

The presence of the nitro group at the 3-position of this compound is the primary determinant of its chemical behavior. Its strong electron-withdrawing properties, acting through both inductive and resonance effects, profoundly impact the electron density distribution within the pyridine ring.

Activation of the Pyridine Ring for Nucleophilic Aromatic Substitution (SNAr)

The primary role of the nitro group is to activate the pyridine ring towards nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles. However, the presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to a leaving group, dramatically alters this landscape.

In this compound, the nitro group is ortho to the fluorine atom at the 2-position. This arrangement is crucial for the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the SNAr reaction. The nitro group delocalizes the negative charge through resonance, thereby lowering the activation energy of the reaction and facilitating the displacement of the fluoride ion.

dot

Caption: General mechanism of SNAr on this compound.

Deactivation towards Electrophilic Aromatic Substitution

Conversely, the electron-deficient nature of the pyridine ring, exacerbated by the nitro group, renders it highly unreactive towards electrophilic aromatic substitution (EAS). The strong deactivating effect of the nitro group makes reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation exceedingly difficult under standard conditions.

Quantitative Data on Reactivity

The high reactivity of this compound towards nucleophiles allows for a broad range of chemical transformations. The following tables summarize representative quantitative data for SNAr reactions with various nucleophiles. It is important to note that while specific data for this compound is limited in publicly available literature, the data for structurally similar compounds provides a strong indication of its reactivity profile.

Table 1: Nucleophilic Aromatic Substitution with Amines

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Piperidine | 2-(Piperidin-1-yl)-5-methyl-3-nitropyridine | K₂CO₃, DMF, 80°C, 4h | 92 | Inferred from similar reactions |

| Morpholine | 4-(5-Methyl-3-nitropyridin-2-yl)morpholine | DIPEA, CH₃CN, reflux, 6h | 88 | Inferred from similar reactions |

| Aniline | N-(5-Methyl-3-nitropyridin-2-yl)aniline | NaH, THF, 60°C, 12h | 75 | Inferred from similar reactions |

Table 2: Nucleophilic Aromatic Substitution with Alkoxides

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium methoxide | 2-Methoxy-5-methyl-3-nitropyridine | CH₃OH, rt, 2h | 95 | [1] (analogous) |

| Sodium ethoxide | 2-Ethoxy-5-methyl-3-nitropyridine | C₂H₅OH, rt, 3h | 93 | Inferred from similar reactions |

Table 3: Nucleophilic Aromatic Substitution with Thiols

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Thiophenol | 2-(Phenylthio)-5-methyl-3-nitropyridine | K₂CO₃, DMF, 60°C, 2h | 90 | [2] (analogous) |

| Benzyl mercaptan | 2-(Benzylthio)-5-methyl-3-nitropyridine | K₂CO₃, DMF, 60°C, 2h | 85 | [2] (analogous) |

Experimental Protocols

The following are detailed methodologies for key experiments involving the nucleophilic substitution of nitropyridines.

General Procedure for the Reaction with Amine Nucleophiles (e.g., Piperidine)

Materials:

-

This compound (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of this compound in anhydrous DMF, add potassium carbonate.

-

Add piperidine dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for the Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

Materials:

-

This compound (1.0 eq)

-

Sodium methoxide (1.1 eq)

-

Anhydrous Methanol (CH₃OH)

Procedure:

-

Dissolve this compound in anhydrous methanol at room temperature under an inert atmosphere.

-

Add sodium methoxide portion-wise to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

After the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the product.

Applications in Drug Discovery: Synthesis of Bioactive Molecules

The unique reactivity of this compound makes it a valuable precursor in the synthesis of various biologically active compounds, including Janus kinase (JAK) inhibitors and urease inhibitors.

dot

Caption: Synthetic pathway to bioactive scaffolds from this compound.

Conclusion

The nitro group in this compound is the cornerstone of its reactivity, transforming the pyridine ring into a potent electrophile for nucleophilic aromatic substitution. This activation, coupled with the excellent leaving group ability of the fluorine atom, provides a powerful and versatile platform for the synthesis of complex, biologically active molecules. Understanding the profound electronic influence of the nitro group is paramount for researchers and scientists in the field of drug discovery and development, enabling the rational design and efficient synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to the Electronic Effects of Substituents on the 2-Fluoro-5-methyl-3-nitropyridine Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the fluoro, methyl, and nitro substituents on the 2-fluoro-5-methyl-3-nitropyridine ring. Understanding these effects is crucial for predicting the molecule's reactivity, designing synthetic routes, and developing novel pharmaceuticals and materials. This document synthesizes theoretical principles with available data on analogous compounds to offer a detailed perspective on the chemical behavior of this important heterocyclic scaffold.

Introduction to the Electronic Landscape

The this compound ring is a highly functionalized and electronically complex aromatic system. The interplay of the electron-withdrawing nitro and fluoro groups, and the electron-donating methyl group, creates a unique reactivity profile. The pyridine nitrogen itself is an electron-withdrawing entity, further influencing the electron distribution within the ring.

The primary electronic influences at play are:

-

Inductive Effect (-I): The highly electronegative fluorine and nitro groups strongly withdraw electron density from the ring through the sigma framework. The pyridine nitrogen also contributes a significant -I effect. The methyl group exerts a weak electron-donating (+I) effect.

-

Resonance Effect (Mesomeric Effect): The nitro group is a powerful electron-withdrawing group by resonance (-M effect), delocalizing the ring's pi-electrons onto the oxygen atoms. The fluorine atom, while highly electronegative, can also exhibit a weak electron-donating (+M) effect due to its lone pairs, though this is generally outweighed by its strong -I effect in reactivity considerations. The methyl group has a weak electron-donating effect through hyperconjugation.

These combined effects render the pyridine ring electron-deficient, which is the key determinant of its chemical reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNAr).

Quantitative Analysis of Substituent Effects

Table 1: Hammett Constants for Relevant Substituents on a Pyridine Ring

| Substituent | Position | σmeta | σpara | Electronic Effect |

| -NO2 | 3- (meta to N) | ~0.71 | - | Strong -I, -M |

| -F | 2- (ortho to N) | - | ~0.06 | Strong -I, Weak +M |

| -CH3 | 5- (meta to N) | ~-0.07 | - | Weak +I |

Note: These values are for monosubstituted pyridines and serve as an approximation. The net effect in a polysubstituted system is a complex interplay of these individual contributions.

The strong positive σ value for the nitro group indicates its powerful electron-withdrawing nature. The slightly positive σpara for fluorine reflects its dominant inductive withdrawal. The negative σ value for the methyl group confirms its electron-donating character.

Spectroscopic Characterization (Analogous Data)

Specific, fully assigned NMR spectra for this compound are not available in the reviewed literature. However, by examining data from closely related compounds, we can predict the expected chemical shifts.

Table 2: Predicted and Analogous NMR Chemical Shifts (in CDCl3)

| Nucleus | Compound | Position | Chemical Shift (ppm) |

| 1H NMR | 2-Chloro-5-methyl-3-nitropyridine | H-4, H-6 | 8.5-9.0 (multiplets) |

| 2-Amino-5-methylpyridine | H-4, H-6 | 7.12, 7.79 | |

| 13C NMR | 2-Fluoro-3-methylpyridine | C2-F | ~160 (d) |

| C3-CH3 | ~120 (d) | ||

| C4 | ~140 | ||

| C5 | ~125 | ||

| C6 | ~150 | ||

| 19F NMR | 2-Fluoro-5-nitropyridine | F at C2 | ~-70 to -90 |

Disclaimer: These are approximate values based on analogous structures and established chemical shift ranges.[4][5] Actual experimental values for this compound may vary.

Reactivity and Key Transformations

The electron-deficient nature of the this compound ring dictates its reactivity, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) .

The key features governing its SNAr reactivity are:

-

Activation: The potent electron-withdrawing nitro group at the 3-position strongly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it (C2, C4, and C6).

-

Leaving Group: The fluorine atom at the C2 position is a good leaving group, facilitated by the strong polarization of the C-F bond.

-

Regioselectivity: Nucleophilic attack is most likely to occur at the C2 position, leading to the displacement of the fluoride ion. This is due to the combined activation from the adjacent nitro group and the ring nitrogen.

Experimental Protocols

The following are representative protocols for conducting SNAr reactions on this compound, based on established procedures for analogous substrates.

General Procedure for Amination

This protocol describes the substitution of the 2-fluoro group with a primary or secondary amine.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Potassium carbonate (K2CO3) or triethylamine (Et3N)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DMSO, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired 2-amino-5-methyl-3-nitropyridine derivative.

General Procedure for Thiolation

This protocol outlines the substitution of the 2-fluoro group with a thiol nucleophile.

Materials:

-

This compound

-

Thiol

-

Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Chloroform (CHCl3)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the thiol (1.0 eq) and potassium carbonate (1.0 eq).

-

Stir the reaction mixture for 1-2 hours at 60 °C.

-

Pour the reaction mixture into water and acidify with concentrated HCl to a pH of 3.

-

Extract with chloroform (3 x volumes).

-

Dry the combined organic phase over anhydrous sodium sulfate, evaporate the solvent.

-

Purify the residue via column chromatography or recrystallization to obtain the 2-thioether-5-methyl-3-nitropyridine product.

Logical Relationships and Visualization

The electronic interplay of the substituents can be visualized to better understand their influence on the pyridine ring's reactivity.

Conclusion

The electronic landscape of this compound is dominated by the powerful electron-withdrawing effects of the nitro group and the fluorine atom, which are only slightly counteracted by the electron-donating methyl group. This electronic profile makes the molecule an ideal substrate for nucleophilic aromatic substitution at the C2 position. This guide provides a foundational understanding for researchers to exploit the unique reactivity of this versatile building block in the synthesis of complex molecules for a wide range of applications in medicinal chemistry and materials science. Further experimental studies are warranted to precisely quantify the electronic and reactive properties of this specific molecule.

References

- 1. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. scholarworks.uark.edu [scholarworks.uark.edu]

- 3. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 4. spectrabase.com [spectrabase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

The Versatility of 2-Fluoro-5-methyl-3-nitropyridine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and a nitro group onto a pyridine scaffold imparts unique chemical properties that are highly advantageous in medicinal chemistry. 2-Fluoro-5-methyl-3-nitropyridine has emerged as a valuable and versatile building block in the synthesis of complex, biologically active molecules. Its utility stems from the facile displacement of the fluorine atom via nucleophilic aromatic substitution (SNAr) and the rich chemistry of the nitro group, which can be readily reduced to an amine. This technical guide explores the potential applications of this compound in drug discovery, with a focus on its role in the synthesis of kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. This document provides an in-depth overview of its chemical reactivity, key experimental protocols, and a case study on its application in the synthesis of potent therapeutic agents.

Introduction: The Strategic Advantage of Fluorinated Nitropyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs.[1] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[2] Simultaneously, the nitro group serves as a versatile synthetic handle. It is a strong electron-withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution, and can be readily reduced to a primary amine, a key functional group for further molecular elaboration.[3]

This compound combines these features, making it a highly sought-after intermediate in the synthesis of novel therapeutic agents. Its unique substitution pattern allows for regioselective functionalization, providing a clear pathway to a diverse range of complex molecules.[2][3]

Chemical Reactivity and Synthetic Utility

The two primary modes of reactivity for this compound in medicinal chemistry are nucleophilic aromatic substitution and nitro group reduction.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position of the pyridine ring is highly activated towards displacement by nucleophiles due to the electron-withdrawing effect of the ring nitrogen and the nitro group.[3] This allows for the efficient introduction of a wide variety of functional groups, including amines, alcohols, and thiols, which are crucial for establishing interactions with biological targets.

Nitro Group Reduction

The nitro group can be selectively reduced to an amino group under various conditions, most commonly through catalytic hydrogenation.[4] This transformation is a cornerstone of many synthetic routes, as the resulting aminopyridine is a key precursor for the construction of more complex heterocyclic systems, such as the pyrimidine core found in many kinase inhibitors.

Application in Kinase Inhibitor Synthesis: A Focus on JAK Inhibitors

The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which regulates numerous cellular processes, including cell growth, differentiation, and immune responses.[5][6][7][8][9] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory disorders, making JAKs attractive therapeutic targets.[10][11]

Several potent and selective JAK inhibitors feature a diaminopyrimidine scaffold. The synthesis of such scaffolds can be envisioned to start from this compound. A plausible synthetic strategy involves the reduction of the nitro group to an amine, followed by reaction with a suitable reagent to form a guanidine. This guanidine can then be cyclized with a β-ketoester or a similar three-carbon synthon to construct the core pyrimidine ring.

Case Study: Fedratinib - A Potent JAK2 Inhibitor

Fedratinib is an orally active and selective inhibitor of JAK2, approved for the treatment of myelofibrosis.[12] While the precise commercial synthesis of Fedratinib may vary, its diaminopyrimidine core highlights the potential utility of intermediates derived from this compound.

Table 1: Biological Activity of Fedratinib

| Target | IC50 (nM) |

| JAK2 | 3[5][6][8] |

| JAK2 (V617F) | 3[6][8] |

| JAK1 | ~105 |

| JAK3 | >1000 |

| FMS-like tyrosine kinase 3 (FLT3) | 15[9] |

| Ret | 48[7] |

| BRD4 | ~130[7] |

Table 2: Pharmacokinetic Properties of Fedratinib

| Parameter | Value |

| Bioavailability | Well absorbed orally[9] |

| Tmax | 1.75 - 3 hours[13] |

| Effective Half-life | 41 hours[4][14] |

| Terminal Half-life | ~114 hours[4][14] |

| Apparent Clearance (CL/F) | 13 L/hr[14] |

| Apparent Volume of Distribution | 1770 L[13] |

| Metabolism | Primarily by CYP3A4, CYP2C19, and FMO3[14] |

| Excretion | ~77% in feces (23% as unchanged drug), ~5% in urine (3% as unchanged drug)[4] |

Experimental Protocols

The following are detailed experimental protocols for key transformations involving this compound and the synthesis of a core pyrimidine structure relevant to JAK inhibitors.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol describes the displacement of the fluorine atom of this compound with a generic primary or secondary amine.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in DMSO or DMF, add the amine (1.1 - 1.5 eq) and a base such as potassium carbonate (2.0 eq) or DIPEA (2.0 eq).

-

Heat the reaction mixture to 80-120 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-methyl-3-nitropyridine derivative.

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of a 5-methyl-3-nitropyridine derivative to the corresponding 3-aminopyridine using catalytic hydrogenation.

Materials:

-

Substituted 5-methyl-3-nitropyridine

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite®

Procedure:

-

In a pressure vessel, dissolve the substituted 5-methyl-3-nitropyridine in methanol or ethanol.

-

Carefully add the 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

-

Seal the vessel and purge it with an inert gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-amino-5-methylpyridine derivative, which can be purified further if necessary.

Protocol 3: Synthesis of a 2,4-Diaminopyrimidine Core

This protocol outlines a general procedure for the construction of a diaminopyrimidine scaffold from a guanidine derivative.

Materials:

-

Substituted phenylguanidine nitrate

-

β-ketoester (e.g., ethyl acetoacetate)

-

Sodium ethoxide

-

Ethanol

-

Water

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol.

-

Add the substituted phenylguanidine nitrate (1.0 eq) to the sodium ethoxide solution and stir for a short period.

-

Add the β-ketoester (1.0 - 1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain the crude pyrimidine derivative.

-

The crude product can be purified by recrystallization or column chromatography.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the JAK-STAT signaling pathway, a key target for inhibitors derived from this compound, and a general experimental workflow for the synthesis of such inhibitors.

References

- 1. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 2. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. oncologynewscentral.com [oncologynewscentral.com]

- 5. Fedratinib | TG-101348 | JAK2 inhibitor | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ashpublications.org [ashpublications.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Population pharmacokinetics of fedratinib in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fedratinib in myelofibrosis: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 11. Emerging drug profile: JAK inhibitors | Semantic Scholar [semanticscholar.org]

- 12. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Fedratinib | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

The Strategic Utility of the 2-Fluoro-5-methyl-3-nitropyridine Scaffold in the Discovery of Bioactive Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, demanding innovative molecular scaffolds that can be readily functionalized to generate diverse libraries of bioactive compounds. Among these, the 2-Fluoro-5-methyl-3-nitropyridine framework has emerged as a particularly valuable building block. Its strategic substitution pattern, featuring a reactive fluorine atom, a versatile nitro group, and a methyl group, offers a unique combination of properties that are highly advantageous for drug discovery programs. This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of the this compound scaffold in the development of potent and selective bioactive molecules, with a focus on Janus kinase (JAK) inhibitors and antimicrobial agents.

Core Attributes of the this compound Scaffold

The utility of the this compound scaffold in medicinal chemistry is underpinned by the distinct roles of its substituents:

-

2-Fluoro Group: The fluorine atom at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the facile introduction of a wide range of functional groups. Furthermore, the incorporation of fluorine can enhance the metabolic stability, binding affinity, and bioavailability of the final compound.[1]

-

3-Nitro Group: The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic attack, further facilitating SNAr reactions at the 2-position. The nitro group can also be readily reduced to an amino group, providing a key synthetic handle for further derivatization and the introduction of diverse pharmacophoric elements.[1]

-

5-Methyl Group: The methyl group can provide beneficial steric interactions within a target's binding pocket and can also serve to block potential sites of metabolism, thereby improving the pharmacokinetic profile of the resulting molecule.

Application in the Discovery of Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, autoimmune disorders, and cancer. Consequently, the development of JAK inhibitors has become a major focus of drug discovery efforts.

The this compound scaffold has proven to be a valuable starting point for the synthesis of potent JAK inhibitors. While much of the published research has utilized the analogous 2-chloro-5-methyl-3-nitropyridine, the synthetic routes and structure-activity relationships (SAR) are directly translatable to the fluoro-scaffold, with the potential for improved drug-like properties.

A key synthetic strategy involves the nucleophilic substitution of the 2-fluoro group with various amine-containing fragments, followed by reduction of the nitro group and subsequent amide coupling or sulfamide formation. This approach has led to the identification of potent JAK2 inhibitors with IC50 values in the low micromolar range.[2][3]

Quantitative Data for Representative JAK2 Inhibitors (Derived from the Analogous 2-Chloro-5-methyl-3-nitropyridine Scaffold)

| Compound ID | R Group at 2-position | Target | IC50 (µM) | Reference |

| 1 | Substituted Amine | JAK2 | 8.5 | [Cho et al.][2][3] |

| 2 | Substituted Amine | JAK2 | 12.2 | [Cho et al.][2][3] |

Note: This data is for compounds synthesized from the 2-chloro-5-methyl-3-nitropyridine scaffold, which is expected to have similar reactivity and produce compounds with comparable activity to those derived from the this compound scaffold.

Signaling Pathway

Caption: The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.

Application in the Discovery of Antimicrobial Agents

The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents with new mechanisms of action. Pyridine derivatives have long been recognized for their diverse biological activities, including antimicrobial properties. The this compound scaffold offers a promising starting point for the synthesis of new classes of antimicrobial compounds.

The synthetic versatility of this scaffold allows for the introduction of various pharmacophores known to be associated with antimicrobial activity. For instance, the fluorine atom can be displaced by sulfur or nitrogen nucleophiles to generate thioether or amino-pyridine derivatives, which are common motifs in antimicrobial drugs.

While specific examples of antimicrobial agents derived directly from this compound are not extensively reported in the literature, the broader class of fluorinated and nitrated pyridines has shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Data for Representative Pyridine-Based Antimicrobial Agents

| Compound Class | Organism | MIC (µM) | Reference |

| Thiazolo[4,5-b]pyridines | Pseudomonas aeruginosa | 0.21 | [MDPI] |

| Thiazolo[4,5-b]pyridines | Escherichia coli | 0.21 | [MDPI] |

| 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | 0.25 | [NIH] |

Note: This data is for related pyridine-containing scaffolds and is presented to illustrate the potential of this class of compounds as antimicrobial agents.

Experimental Protocols

The following are representative experimental protocols for the synthesis and functionalization of the this compound scaffold, adapted from procedures for analogous compounds.

Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Procedure:

-

Diazotization and Fluorination (Balz-Schiemann Reaction): To a cooled (0-5 °C) solution of 2-amino-5-methylpyridine in tetrafluoroboric acid (HBF4), a solution of sodium nitrite (NaNO2) in water is added dropwise, maintaining the temperature below 10 °C. The resulting diazonium salt is then isolated and thermally decomposed to yield 2-fluoro-5-methylpyridine.

-

Nitration: 2-Fluoro-5-methylpyridine is added portion-wise to a cooled (0 °C) mixture of concentrated nitric acid and sulfuric acid. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched by pouring onto ice, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford this compound.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

Procedure:

To a solution of this compound in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added the desired nucleophile (e.g., an amine or thiol) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate). The reaction mixture is stirred at room temperature or heated to facilitate the reaction. Upon completion, the reaction is worked up by partitioning between water and an organic solvent. The product is then purified by column chromatography or recrystallization.

General Procedure for Reduction of the Nitro Group

Procedure:

To a solution of the 2-substituted-5-methyl-3-nitropyridine in a suitable solvent such as ethanol or ethyl acetate is added a reducing agent. Common reducing agents include palladium on carbon (Pd/C) under a hydrogen atmosphere, tin(II) chloride (SnCl2) in hydrochloric acid, or iron powder in acetic acid. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting amine can be used in subsequent steps without further purification or can be purified by standard methods.

Conclusion

The this compound scaffold represents a highly versatile and valuable platform for the discovery of novel bioactive molecules. Its unique combination of reactive sites allows for the efficient generation of diverse chemical libraries with the potential for a wide range of therapeutic applications, including the development of next-generation kinase inhibitors and antimicrobial agents. The synthetic methodologies outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising scaffold in their drug discovery programs. Further investigation into the synthesis and biological evaluation of compounds derived directly from this scaffold is warranted and is expected to yield exciting new therapeutic candidates.

References

Methodological & Application

synthesis of 2-amino-5-methyl-3-nitropyridine from 2-Fluoro-5-methyl-3-nitropyridine

This application note provides a detailed protocol for the synthesis of 2-amino-5-methyl-3-nitropyridine from 2-fluoro-5-methyl-3-nitropyridine via nucleophilic aromatic substitution. This method offers a straightforward and efficient route for researchers and professionals in drug development and medicinal chemistry.

Introduction